3-甲氧基苯甲酰氰

描述

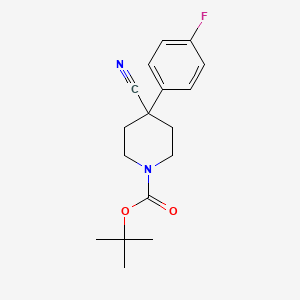

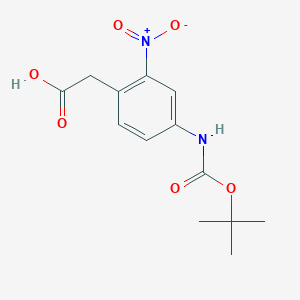

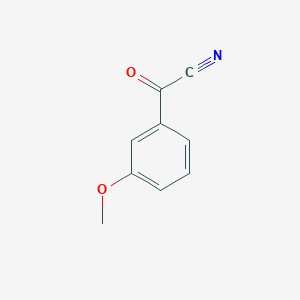

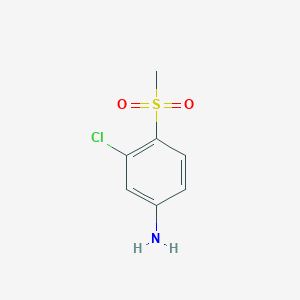

3-Methoxybenzoyl cyanide, also known as 3-Cyanophenyl methyl ether or 3-Methoxybenzoylnitrile, is a chemical compound . It has the CAS Number: 23194-66-3 and a molecular weight of 161.16 . The IUPAC name for this compound is (3-methoxyphenyl) (oxo)acetonitrile .

Molecular Structure Analysis

The molecular formula of 3-Methoxybenzoyl cyanide is C9H7NO2 . The InChI code for this compound is 1S/C9H7NO2/c1-12-8-4-2-3-7 (5-8)9 (11)6-10/h2-5H,1H3 .Physical and Chemical Properties Analysis

3-Methoxybenzoyl cyanide has a density of 1.1±0.1 g/cm3 . Its boiling point is 286.4±0.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.6±3.0 kJ/mol . The flash point is 98.9±0.0 °C .科学研究应用

氰化物检测的荧光化学传感器

3-甲氧基苯甲酰氰衍生物已被用于设计一种荧光“关闭”探针,专门用于检测氰化物(CN-)离子。这种基于迈克尔型亲核加成反应和分子内电荷转移机制的方法对氰化物表现出高选择性、灵敏度和快速识别,检测限为6.8 μM。这在环境监测和安全评估中具有应用价值(Orrego-Hernández & Portilla, 2017)。

“绿色”苯甲酰化方法

在绿色化学领域,苯甲酰氰,包括3-甲氧基苯甲酰氰,已被用作核苷苷苷的苯甲酰化的良性替代品。这种方法在离子液体中使用,与传统系统相比,提出了一种温和且环保的方案,具有在制药和生物化学研究中的潜在应用(Prasad et al., 2005)。

作为铁(III)螯合剂的研究

2,3-双(对甲氧基苯甲酰)环戊二烯,一种与3-甲氧基苯甲酰氰密切相关的化合物,已被研究作为潜在的铁(III)螯合剂。这项研究集中在其与Fe3+离子的反应上,暗示了在各种材料中对铁(III)的分析检测中的潜在应用(Arbab Zavar et al., 2006)。

苯并噁唑的合成

钾氰化物促进的2-芳基苯并噁唑的合成已被探索,其中一步涉及使用含有3-甲氧基苯甲酰氰等化合物的甲醇溶液。这种方法在有机化学中具有重要意义,特别是在复杂分子的合成中(López-Ruiz等,2010)。

对代谢研究的贡献

在营养科学中,与3-甲氧基苯甲酰氰相关的化合物,如花青素3-葡萄糖苷,已被研究其在人体中的吸收和代谢。这项研究有助于理解膳食花青素的生物利用度和健康效应(Fang, 2014)。

环境和生物应用

一项涉及一种基于苯并噁唑的化学传感器用于检测CN−离子的研究突出了3-甲氧基苯甲酰氰的衍生物的使用。这种传感器对于环境监测和生物成像具有重要意义,因为其具有高灵敏度和选择性(Jothi et al., 2022)。

作用机制

Target of Action

Cyanide compounds, a group to which 3-methoxybenzoyl cyanide belongs, are known to have a high affinity for metals of metalloenzymes

Mode of Action

Cyanide compounds are known to bind tightly to the metals of metalloenzymes, inhibiting their function . This could potentially lead to a disruption of various biochemical processes in the body.

Biochemical Pathways

Cyanide compounds, including 3-Methoxybenzoyl cyanide, can affect several biochemical pathways. They are known to react with keto-compounds to form cyanohydrin derivatives, react with Schiff-base intermediates to form nitrile derivatives, and chelate di- and trivalent metal ions in metalloenzymes . These reactions can disrupt normal biochemical processes and lead to various downstream effects.

Pharmacokinetics

Given its chemical structure, it is likely to be absorbed through the gastrointestinal tract if ingested, and possibly through the skin or lungs if inhaled or comes into contact with the skin .

Result of Action

Cyanide compounds are known to cause dramatic and severe poisoning which can rapidly lead to death . Chronic cyanide intoxication may also occur, although this is less likely owing to the high LD50 of the compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Methoxybenzoyl cyanide. For example, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s toxicity can be influenced by the route of exposure (ingestion, inhalation, or skin contact) and the individual’s health status .

安全和危害

未来方向

生化分析

Biochemical Properties

3-Methoxybenzoyl cyanide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with cytochrome c oxidase, an enzyme involved in the electron transport chain. The interaction between 3-Methoxybenzoyl cyanide and cytochrome c oxidase can inhibit the enzyme’s activity, leading to disruptions in cellular respiration. Additionally, 3-Methoxybenzoyl cyanide can interact with other proteins and biomolecules, potentially affecting their function and stability .

Cellular Effects

The effects of 3-Methoxybenzoyl cyanide on various cell types and cellular processes are profound. It can influence cell function by inhibiting key enzymes involved in cellular respiration, leading to reduced ATP production. This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of cytochrome c oxidase by 3-Methoxybenzoyl cyanide can lead to increased levels of reactive oxygen species (ROS), which can further impact cellular health and function .

Molecular Mechanism

At the molecular level, 3-Methoxybenzoyl cyanide exerts its effects through binding interactions with biomolecules. It binds to the iron atom in cytochrome c oxidase, inhibiting its activity and preventing the transfer of electrons to oxygen in the electron transport chain. This inhibition disrupts the production of ATP, leading to cellular energy deficits. Additionally, 3-Methoxybenzoyl cyanide can inhibit other enzymes and proteins, further affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methoxybenzoyl cyanide can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that 3-Methoxybenzoyl cyanide can degrade over time, leading to reduced efficacy in inhibiting enzymes. Long-term exposure to 3-Methoxybenzoyl cyanide can result in chronic cellular stress and potential cell death .

Dosage Effects in Animal Models

The effects of 3-Methoxybenzoyl cyanide vary with different dosages in animal models. At low doses, the compound may cause mild inhibition of enzyme activity without significant toxic effects. At higher doses, 3-Methoxybenzoyl cyanide can lead to severe toxicity, including histotoxic hypoxia and cellular apoptosis. The threshold for toxic effects varies among different animal species, but high doses are generally associated with adverse outcomes .

Metabolic Pathways

3-Methoxybenzoyl cyanide is involved in several metabolic pathways, primarily related to its interactions with enzymes in the electron transport chain. The compound can affect metabolic flux and metabolite levels by inhibiting key enzymes such as cytochrome c oxidase. This inhibition can lead to altered levels of metabolites such as ATP, NADH, and ROS, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 3-Methoxybenzoyl cyanide is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific proteins that facilitate its movement across cellular membranes and its accumulation in certain cellular compartments. These interactions can affect the localization and concentration of 3-Methoxybenzoyl cyanide within cells, influencing its biochemical effects .

Subcellular Localization

The subcellular localization of 3-Methoxybenzoyl cyanide is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as mitochondria, where it exerts its inhibitory effects on cytochrome c oxidase. Targeting signals and post-translational modifications may play a role in directing 3-Methoxybenzoyl cyanide to its sites of action within cells .

属性

IUPAC Name |

3-methoxybenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPLCTVJWFATQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30494332 | |

| Record name | 3-Methoxybenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23194-66-3 | |

| Record name | 3-Methoxybenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[isochroman-4,4'-piperidine]](/img/structure/B1313526.png)